![molecular formula C30H36O13 B14094241 Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)
Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrobruceantinol is a quassinoid compound isolated from the seeds of the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their bitter taste and significant biological activities. Dehydrobruceantinol has been studied for its potential anti-inflammatory and antileukemic properties .
準備方法
Synthetic Routes and Reaction Conditions
Dehydrobruceantinol is primarily isolated from the seeds of Brucea javanica through phytochemical extraction methods. The process involves the extraction of the seeds using ethanol (EtOH), followed by various chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for dehydrobruceantinol. The compound is mainly obtained through natural extraction from Brucea javanica seeds. Further research and development are needed to establish efficient synthetic routes for industrial production.
化学反応の分析
Types of Reactions
Dehydrobruceantinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used under acidic or basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of dehydrobruceantinol with modified functional groups, which may exhibit different biological activities.
科学的研究の応用
Chemistry: Used as a model compound for studying quassinoid structures and their reactivity.
Biology: Investigated for its anti-inflammatory and antileukemic properties. .
Medicine: Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Industry: Limited industrial applications due to the lack of large-scale production methods
作用機序
Dehydrobruceantinol exerts its effects through various molecular targets and pathways. It inhibits the production of nitric oxide in activated macrophages, which is a key mediator of inflammation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with specific enzymes and receptors involved in the inflammatory response.
類似化合物との比較
Dehydrobruceantinol is unique among quassinoids due to its specific structure and biological activities. Similar compounds include:
Bruceantinol: Another quassinoid isolated from Brucea javanica with similar anti-inflammatory properties.
Dehydrobrusatol: A related quassinoid with antileukemic activity.
Yadanziosides: A group of quassinoid glycosides with bitter taste and biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of dehydrobruceantinol.
特性
分子式 |
C30H36O13 |
|---|---|
分子量 |
604.6 g/mol |
IUPAC名 |
methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3 |
InChIキー |
MJOFLSVJDZIFKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
![N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14094159.png)

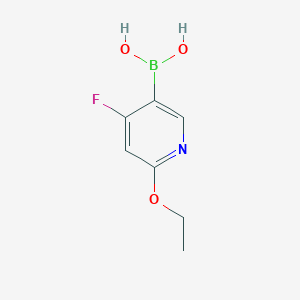
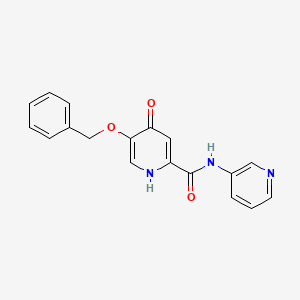
![8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094195.png)
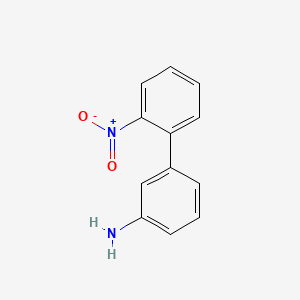
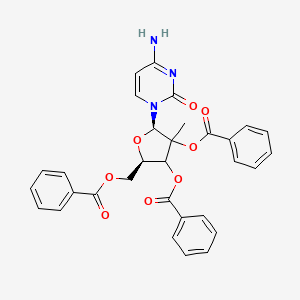
![N-(2,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094213.png)
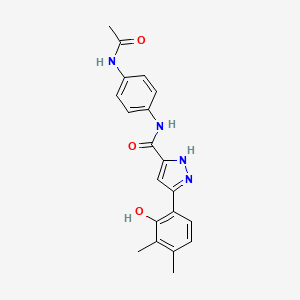
![2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14094220.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
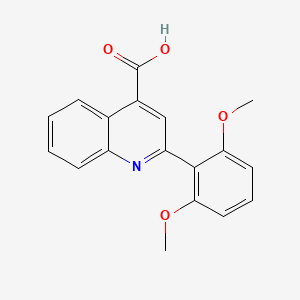
![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)
